molecular formula C13H11N3O B1377668 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine CAS No. 1134328-01-0

5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1377668
CAS No.: 1134328-01-0
M. Wt: 225.25 g/mol
InChI Key: RNSDDLWGPHWZHW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core with a benzyloxy substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through the condensation of 3-aminopyridine with hydrazine derivatives under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium carbonate in the presence of benzyl chloride.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazolo[4,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new materials with unique electronic properties.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

  • Potential applications in the development of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain kinases or bind to DNA, affecting gene expression.

Comparison with Similar Compounds

    5-(Methoxy)-1H-pyrazolo[4,3-b]pyridine: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(Ethoxy)-1H-pyrazolo[4,3-b]pyridine: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness:

  • The benzyloxy group in 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

5-phenylmethoxy-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)9-17-13-7-6-11-12(15-13)8-14-16-11/h1-8H,9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSDDLWGPHWZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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